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1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 892760-34-8) belongs to the class of 1,2,4-oxadiazole–1,2,3-triazole hybrid heterocycles, a scaffold recognized for its capacity to engage kinase ATP-binding pockets and modulate apoptotic cascades. The compound integrates a 5-amino-1,2,3-triazole core bridged at the 4-position to a 3-phenyl-1,2,4-oxadiazol-5-yl moiety and N-substituted with a 3,4-dimethylphenyl group.

Molecular Formula C18H16N6O
Molecular Weight 332.367
CAS No. 892760-34-8
Cat. No. B2628183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
CAS892760-34-8
Molecular FormulaC18H16N6O
Molecular Weight332.367
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)C
InChIInChI=1S/C18H16N6O/c1-11-8-9-14(10-12(11)2)24-16(19)15(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,19H2,1-2H3
InChIKeyFNQVWFQERLPXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

892760-34-8: A 1,2,4-Oxadiazole–1,2,3-Triazole Hybrid Screening Compound with Regiospecific 3,4-Dimethylphenyl Substitution


1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS 892760-34-8) belongs to the class of 1,2,4-oxadiazole–1,2,3-triazole hybrid heterocycles, a scaffold recognized for its capacity to engage kinase ATP-binding pockets and modulate apoptotic cascades [1]. The compound integrates a 5-amino-1,2,3-triazole core bridged at the 4-position to a 3-phenyl-1,2,4-oxadiazol-5-yl moiety and N-substituted with a 3,4-dimethylphenyl group. Its molecular formula is C₁₈H₁₆N₆O (MW 332.37 g/mol), and it is supplied as a research-grade screening compound (typical purity ≥95%) . This specific regioisomer—bearing methyl groups at the 3- and 4-positions of the N-phenyl ring—is one of several dimethylphenyl isomers within this chemotype library and is available from commercial screening collections, though no target-specific bioactivity data for this exact compound has been reported in the peer-reviewed literature as of 2026.

1
Kinase ATP-binding pocket engagement studies
1,2,4-oxadiazole–1,2,3-triazole hybrid scaffold reported to engage kinase hinge regions in class-level studies
2
Regioisomer-specific SAR expansion
3,4-dimethylphenyl substitution provides a distinct steric environment for N-aryl conformational studies
3
Screening compound for hit validation
Supplied at research-grade purity; target-specific bioactivity data not yet reported for this exact regioisomer

Why the 3,4-Dimethylphenyl Regioisomer Cannot Be Assumed Equivalent to Its 2,4-, 2,3-, or 3,5-Dimethylphenyl Analogs


Within this hybrid scaffold class, the position of methyl substituents on the N-phenyl ring dictates both the electron density distribution across the triazole π-system and the steric contour presented to a biological target. Published SAR on related 1,2,3-triazole/1,2,4-oxadiazole hybrids demonstrates that even a single methyl positional shift can alter antiproliferative GI₅₀ values by >3-fold against the same cell line [1]. The 3,4-dimethylphenyl isomer presents a distinct di-ortho/meta substitution pattern vs. the 3,5-dimethyl (meta/meta) or 2,4-dimethyl (ortho/para) analogs, resulting in different conformational preferences around the N1–aryl bond. Consequently, procurement specifications for hit validation, SAR expansion, or selectivity profiling must lock the exact regioisomer; substituting the 3,5-dimethylphenyl variant (CAS 892760-34-8's closest mass-equivalent analog, also C₁₈H₁₆N₆O) introduces an unquantified variable that can confound dose-response reproducibility [2]. Furthermore, the 3,4-dimethyl substitution confers a modestly higher calculated logP compared to unsubstituted phenyl analogs, affecting solubility and non-specific protein binding in cellular assays [3].

Attribute
This Compound (3,4-dimethyl)
Closest Mass-Equivalent Analog (3,5-dimethyl)
Methyl substitution
ortho/meta pattern on N-phenyl ring
meta/meta pattern; symmetric steric environment
Conformational preference
Asymmetric; may restrict N1–aryl bond rotation
Symmetric; distinct rotational profile around N1–aryl bond
SAR impact
Class-level data suggests methyl positional shifts may alter antiproliferative endpoint values
May exhibit different target engagement; substitution introduces unquantified variable for dose-response reproducibility

Quantitative Differentiation Evidence for CAS 892760-34-8 Relative to Closest Analogs


Regioisomeric Identity Confirmation: 3,4-Dimethyl vs. 3,5-Dimethylphenyl Substitution

The compound's InChI Key (FNQVWFQERLPXOL-UHFFFAOYSA-N) uniquely encodes the 3,4-dimethylphenyl regioisomer, distinguishing it from the 3,5-dimethylphenyl isomer (different InChI Key) and the 2,4-dimethylphenyl isomer (CAS 892744-27-3). The 3,4-substitution pattern places one methyl group ortho and one meta to the triazole N1 attachment point, generating an asymmetric steric environment that is absent in the symmetric 3,5-dimethyl analog. In closely related triazole series, the 3,4-dimethylphenyl substituent has been associated with enhanced binding to hydrophobic kinase back pockets compared to the 3,5-isomer, though quantitative comparative data specific to this scaffold have not been published [1]. Identity verification by ¹H NMR must show the characteristic aromatic proton splitting pattern: a doublet (J ≈ 8 Hz) for H-5 of the dimethylphenyl ring, a doublet of doublets for H-6, and a narrow doublet for H-2, with two distinct methyl singlets at δ 2.2–2.4 ppm integrating for 3H each .

Regioisomeric identity
Class-level
Target: 3,4-dimethylphenyl substitution on N1-phenyl ring; InChI Key uniquely encodes regioisomer. Comparator: 3,5-dimethylphenyl (same MW, different InChI Key). No comparative bioactivity data available.
Regioisomer identity requires verification before SAR interpretation.
Methyl position not confirmed by head-to-head biological comparison.
Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Scaffold Hybridization Advantage: Dual 1,2,4-Oxadiazole/1,2,3-Triazole vs. Single-Heterocycle Analogs

The target compound incorporates both a 1,2,4-oxadiazole and a 1,2,3-triazole-5-amine moiety in a single hybrid scaffold. A 2024 study of 15 structurally analogous 1,2,3-triazole/1,2,4-oxadiazole hybrids (compounds 7a–o) demonstrated dual EGFR/VEGFR-2 inhibitory activity with GI₅₀ values of 28–104 nM across a panel of cancer cell lines, compared to erlotinib (GI₅₀ = 33 nM) [1]. Notably, the presence of the free 5-NH₂ group on the triazole ring—a feature shared by CAS 892760-34-8—was identified as critical for hydrogen-bond donor interactions with the hinge region of the kinase ATP-binding site. Compounds lacking this amine or bearing N-substitution showed 10- to 50-fold reduced potency [1]. Additionally, oxadiazole/triazole hybrids have been reported to activate caspase-3 and induce apoptosis in MCF-7 breast cancer cells, a mechanistic pathway consistent with the broader class but not yet quantified for this specific compound [2].

Scaffold hybridization
Cross-study comparable
Scaffold class (15 analogs with 5-NH₂): reported GI₅₀ range 28–104 nM against MCF-7, A549, Panc-1. Single-heterocycle oxadiazoles: typically 1–50 µM. 5-NH₂ group critical for hinge-region H-bonding.
Supports class-level kinase inhibition study fit for this chemotype.
Direct data for the 3,4-dimethylphenyl derivative not yet published.
Kinase Inhibition EGFR/VEGFR-2 Antiproliferative

Lipophilicity Differentiation: Calculated logP of 3,4-Dimethylphenyl vs. Unsubstituted Phenyl and 4-Ethylphenyl Analogs

The 3,4-dimethylphenyl substituent increases calculated lipophilicity relative to the unsubstituted N-phenyl analog, with an estimated ΔcLogP of approximately +1.0 to +1.2 units based on fragment-based calculations (ChemDraw/ALOGPS consensus) [1]. Compared to the 4-ethylphenyl analog (CAS 892761-27-2, same MW 332.37), the 3,4-dimethyl substitution yields a slightly lower cLogP (estimated ~3.2 vs. ~3.5 for 4-ethylphenyl) due to the more compact methyl groups vs. the ethyl chain, while providing greater metabolic stability owing to the absence of benzylic C–H bonds that are susceptible to CYP450 oxidation [2]. This positions the 3,4-dimethylphenyl derivative as a balanced lipophilicity option between the excessively polar unsubstituted phenyl (cLogP ~2.0) and the more lipophilic 4-ethylphenyl analog, which may be advantageous for cellular permeability without incurring excessive metabolic clearance.

Lipophilicity estimate
Class-level inference
Estimated cLogP ~3.0–3.3 (3,4-dimethylphenyl). Unsubstituted phenyl analog: ~1.8–2.1. 4-ethylphenyl analog: ~3.4–3.6. No experimental logD₇.₄ data.
Predicted balanced lipophilicity may support cell-based screening permeability.
All values are consensus estimates; shake-flask confirmation not reported.
Physicochemical Properties Drug-likeness Permeability

Availability and Purity Specification for Reproducible Screening: 95% Minimum vs. Custom Synthesis

CAS 892760-34-8 is available from commercial screening compound suppliers (ChemDiv catalog) with a standard purity specification of ≥95% as determined by LC-MS or ¹H NMR . This is comparable to the purity offered for its closest commercial analogs: the 2,4-dimethylphenyl isomer (CAS 892744-27-3, ≥95%) and the 4-ethylphenyl analog (CAS 892761-27-2, ≥95%). However, these compounds are not available as certified reference materials or pharmacopeial standards; purity must be independently verified by the end-user for quantitative pharmacology. The compound is supplied as a neat solid (typically 1–50 mg scale), enabling dissolution in DMSO for screening at typical concentrations of 10–30 mM stock solutions. No stability data under long-term storage have been published; standard recommendations of desiccated storage at –20°C under inert atmosphere apply .

Availability & purity
Supplier data
Commercial supplier purity: ≥95% (LC-MS/NMR). Available as neat solid (1–50 mg). Comparable to 2,4-dimethyl and 4-ethylphenyl analog listings.
Supplier-specified purity; independent verification recommended for quantitative studies.
Not a certified reference material; long-term stability data not published.
Compound Procurement Screening Quality Control Reproducibility

Recommended Research Application Scenarios for CAS 892760-34-8 Based on Evidence


Kinase Inhibitor Lead Identification: EGFR/VEGFR-2 Dual Inhibition Screening

The 1,2,3-triazole/1,2,4-oxadiazole hybrid scaffold has validated low-nanomolar activity against EGFR and VEGFR-2 kinases in closely related analogs [1]. CAS 892760-34-8, with its free 5-NH₂ hydrogen-bond donor and 3,4-dimethylphenyl hydrophobic substituent, is suitable for inclusion in kinase inhibition screening panels, particularly against the EGFR/VEGFR-2/PDGFR family. Users should benchmark against erlotinib (EGFR, GI₅₀ ~33 nM) and include the 3,5-dimethylphenyl and unsubstituted phenyl analogs as specificity controls. The compound's unexplored status in peer-reviewed literature makes it a viable candidate for novel IP generation if activity is confirmed. [1]

Apoptosis Mechanism Studies: Caspase-3/7 Activation in Breast Cancer Models

Oxadiazole-containing triazoles have been shown to activate caspase-3 and induce mitochondrial membrane potential disruption in MCF-7 breast cancer cells [2]. While the specific compound has not been directly tested in published studies, its structural alignment with the active pharmacophore (5-amino-triazole core, oxadiazole electron-withdrawing group, substituted N-phenyl ring) positions it for evaluation in caspase-3/7 activation assays (e.g., Caspase-Glo 3/7, Promega) and annexin V/PI flow cytometry apoptosis assays in MCF-7 or MDA-MB-231 cell lines. The 3,4-dimethylphenyl group may confer differential Bcl-2 family protein modulation compared to halogen-substituted analogs. [2]

Structure-Activity Relationship (SAR) Expansion: Probing Methyl Position Effects on Target Potency

The compound serves as one member of a dimethylphenyl regioisomer set (2,3-; 2,4-; 2,5-; 3,4-; 3,5-dimethylphenyl). Systematic procurement and parallel testing of this isomer set against a defined biological target would reveal the positional SAR of methyl substitution on target engagement. The 3,4-isomer is noteworthy because it places one methyl group ortho to the triazole N1, potentially restricting rotation around the N–aryl bond (atropisomerism) and pre-organizing the binding conformation, a feature computationally predicted but not experimentally verified [3]. This makes CAS 892760-34-8 a high-priority member of any comprehensive SAR matrix exploring this chemotype. [3]

Computational Chemistry: Docking and MD Simulation Template

With no published experimental binding data, CAS 892760-34-8 is a suitable candidate for prospective computational studies. The free amine and oxadiazole nitrogen atoms provide well-defined hydrogen-bond donor/acceptor vectors for molecular docking into kinase ATP-binding sites (e.g., PDB: 1M17 for EGFR). The 3,4-dimethylphenyl group introduces conformational constraints that can be explored via molecular dynamics simulations to predict binding pose stability. Such studies could generate testable hypotheses about target selectivity that guide subsequent experimental validation. The compound's moderate calculated logP (~3.2) and molecular weight (332 Da) place it within Lipinski-compliant chemical space, supporting its prioritization for in silico screening workflows. [1]

Application
Selection Property
Validation Focus
Kinase inhibition screening
Scaffold hybridization context
EGFR/VEGFR-2 class-level endpoint review; benchmark against erlotinib
Apoptosis pathway studies
5-amino-triazole pharmacophore alignment
Caspase-3/7 activation and annexin V endpoint interpretation in research cell models
SAR regioisomer expansion
Methyl positional isomer set
N-aryl conformational constraint and atropisomerism review across dimethylphenyl panel
Computational docking studies
Lipinski-compliant chemical space
MD simulation of binding pose stability; hypothesis generation for target selectivity

All applications are research-use-only. Target-specific bioactivity for this exact regioisomer has not been reported; data above reflects class-level evidence from structurally related analogs.

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